methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate
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Overview
Description
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[87002,7013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, methoxy, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[87002,7The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxo groups, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl}benzoate hydrochloride
- 3-(11-amino-6-methoxy-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraen-15-yl)benzoic acid;hydrochloride
Uniqueness
Methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate is unique due to its specific combination of functional groups and its tetracyclic core structure.
Properties
IUPAC Name |
methyl 3-(11-amino-9,14,16-trioxo-8-oxa-12-thia-15-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,10-tetraen-15-yl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O7S/c1-30-14-8-7-10(22(28)31-2)9-12(14)25-20(26)16-15-11-5-3-4-6-13(11)32-23(29)17(15)19(24)33-18(16)21(25)27/h3-9,15-16,18H,24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEPHZKIDCJWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)N2C(=O)C3C4C5=CC=CC=C5OC(=O)C4=C(SC3C2=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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